N-(pyridin-2-yl)piperidine-3-carboxamide
Overview
Description
N-(Pyridin-2-yl)piperidine-3-carboxamide, also known as NPPC, is an organic compound that belongs to the piperidine class of compounds. It is a colorless solid that is soluble in a variety of solvents, including water, ethanol, and dimethyl sulfoxide. NPPC has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a pharmaceutical intermediate.
Scientific Research Applications
Inhibitors of PCSK9 mRNA Translation
A series of compounds including N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides have been identified as small molecule inhibitors of PCSK9 mRNA translation. These compounds, like 4d and 4g, demonstrate improved potency and safety profiles compared to earlier structures, indicating potential applications in reducing PCSK9 levels, which can be beneficial in controlling cholesterol levels (Londregan et al., 2018).
Anti-Angiogenic and DNA Cleavage Properties
A novel series of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have shown significant anti-angiogenic and DNA cleavage activities. These properties suggest potential applications as anticancer agents due to their ability to block blood vessel formation and interact with DNA in cancer cells (Kambappa et al., 2017).
CNS Disorders Treatment
N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a derivative of N-(pyridin-2-yl)piperidine-3-carboxamide, has been identified as a novel Rho kinase inhibitor. It's currently under investigation for the treatment of central nervous system (CNS) disorders. This compound demonstrates a new avenue for the development of treatments targeting CNS disorders (Wei et al., 2016).
Glycine Transporter 1 Inhibition
A structurally diverse compound, 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, has been identified as a potent GlyT1 inhibitor. This compound shows promise in increasing the cerebrospinal fluid concentration of glycine, which can be beneficial in treating neurological disorders (Yamamoto et al., 2016).
Antipsychotic Potential
Heterocyclic analogues of carboxamides, including pyridine- and thiophene-carboxamides, have been evaluated as potential antipsychotic agents. These compounds show promising in vitro and in vivo activities, indicating their potential use in treating psychiatric disorders (Norman et al., 1996).
Antianaphylactic Activity
N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines, a related compound, have been synthesized and shown to exhibit antianaphylactic activity. This suggests potential therapeutic applications in treating allergic reactions (Wagner et al., 1993).
Future Directions
Piperidine derivatives, including “N-(pyridin-2-yl)piperidine-3-carboxamide”, have shown promise in various therapeutic applications . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research could focus on exploring the potential therapeutic applications of this compound and developing efficient synthesis methods.
Mechanism of Action
Target of Action
N-(pyridin-2-yl)piperidine-3-carboxamide is a potent inhibitor of collagen prolyl-4-hydroxylase . Collagen prolyl-4-hydroxylase is an enzyme that plays a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline.
Mode of Action
It is known to inhibit collagen prolyl-4-hydroxylase, which may lead to a decrease in the formation of stable collagen .
Biochemical Pathways
The inhibition of collagen prolyl-4-hydroxylase by this compound affects the collagen biosynthesis pathway. This can lead to a decrease in the formation of stable collagen, which is essential for the structural integrity of various tissues .
Result of Action
The inhibition of collagen prolyl-4-hydroxylase by this compound can lead to a decrease in the formation of stable collagen. This could potentially affect the structural integrity of various tissues .
Properties
IUPAC Name |
N-pyridin-2-ylpiperidine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c15-11(9-4-3-6-12-8-9)14-10-5-1-2-7-13-10/h1-2,5,7,9,12H,3-4,6,8H2,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJQAESAOMBALN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)NC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592526 | |
Record name | N-(Pyridin-2-yl)piperidine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883106-72-7 | |
Record name | N-(Pyridin-2-yl)piperidine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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